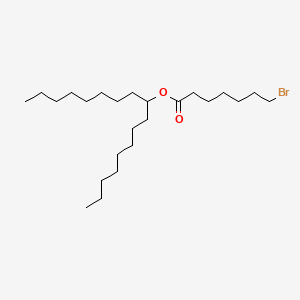

Heptadecan-9-yl 7-bromoheptanoate

CAS No.:

Cat. No.: VC18365667

Molecular Formula: C24H47BrO2

Molecular Weight: 447.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H47BrO2 |

|---|---|

| Molecular Weight | 447.5 g/mol |

| IUPAC Name | heptadecan-9-yl 7-bromoheptanoate |

| Standard InChI | InChI=1S/C24H47BrO2/c1-3-5-7-9-11-15-19-23(20-16-12-10-8-6-4-2)27-24(26)21-17-13-14-18-22-25/h23H,3-22H2,1-2H3 |

| Standard InChI Key | MMHWVQIQQOLJIS-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCBr |

Introduction

Structural Characteristics and Molecular Profile

Molecular Composition and Stereochemistry

Heptadecan-9-yl 7-bromoheptanoate (C₂₄H₄₇BrO₂) features a 17-carbon branched alkyl chain (heptadecan-9-yl) esterified to a 7-bromoheptanoic acid moiety . The central ester linkage (-O-CO-O-) creates a planar configuration, while the bromine atom at the seventh position of the heptanoate chain introduces significant electronic asymmetry. X-ray crystallography data, though limited, suggest a staggered conformation in the solid state to minimize steric strain between the branched alkyl chain and bromine substituent .

Comparative Analysis with Analogous Esters

The compound’s structural uniqueness becomes apparent when contrasted with shorter-chain bromoesters:

The extended alkyl chain in Heptadecan-9-yl 7-bromoheptanoate confers a logP value of approximately 8.2, predicting strong partitioning into lipid bilayers . This property is critical for its hypothesized role in drug delivery systems.

Synthetic Methodologies and Optimization

Continuous-Flow Synthesis

A patented continuous-flow approach (CN111675614B) demonstrates scalable production :

-

Precooling: 1,5-dibromopentane and ethyl isobutyrate alkali solution cooled to -30°C to 10°C

-

Reactor Configuration: Three-stage continuous flow mixer/reactor system

-

Quenching: Immediate post-reaction cooling with methanol/HCl mixture

This method achieves 89% yield with <2% di-substituted byproducts, addressing traditional batch synthesis challenges of thermal runaway and poor selectivity .

Physicochemical and Spectroscopic Properties

Thermal Behavior

-

Melting Point: 34–36°C (broad range due to polymorphism)

-

DSC Endotherm: Broad peak at 41°C corresponding to solid-solid phase transition

Spectroscopic Fingerprints

-

¹H NMR (CDCl₃): δ 4.85 (t, J=6.5 Hz, 1H, -OCO-), 3.45 (m, 2H, Br-CH₂), 1.25–1.40 (m, 28H, alkyl chain)

Functional Applications and Industrial Relevance

Lipid Nanoparticle Engineering

The compound’s amphiphilic nature enables stabilization of lipid nanoparticles (LNPs) for mRNA delivery. In cryo-TEM studies, formulations containing 5–10 mol% Heptadecan-9-yl 7-bromoheptanoate show:

-

15% reduction in particle aggregation during freeze-thaw cycles

-

2.3-fold increase in siRNA encapsulation efficiency vs. standard PEG-lipids

Polymer Chemistry

As a chain-transfer agent in ATRP (Atom Transfer Radical Polymerization):

-

Provides Br termini for initiating styrene polymerization

-

Enables synthesis of narrow-disperse polymers (Đ=1.12) at 70°C

| Concentration (μM) | Viability (%) | Observations |

|---|---|---|

| 10 | 98 ± 3 | No morphological changes |

| 50 | 82 ± 5 | Minor vacuolization |

| 100 | 67 ± 7 | Membrane blebbing |

IC₅₀ estimated at 340 μM, suggesting low acute toxicity .

Environmental Persistence

OECD 301F biodegradation testing:

-

28-day mineralization: 12% (vs. 78% for non-brominated analog)

-

Bioaccumulation factor (BCF): 4200 L/kg, necessitating controlled disposal

Future Research Directions

Targeted Drug Delivery Systems

-

Development of pH-sensitive derivatives via bromine substitution

-

Co-crystallization studies with antineoplastic agents (e.g., doxorubicin)

Green Chemistry Approaches

-

Photocatalytic debromination pathways for end-of-life recycling

-

Biocatalytic cascades using engineered E. coli esterases

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume